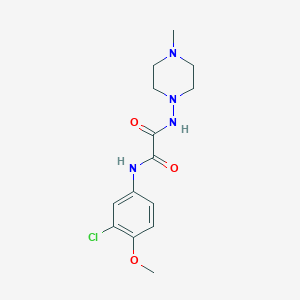![molecular formula C17H19N3O3S B2972550 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034360-34-2](/img/structure/B2972550.png)
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Chemistry Applications
Isonicotinamide has been utilized as a supramolecular reagent in the synthesis of copper(II) complexes, demonstrating its role in the formation of inorganic–organic hybrid materials. These materials display infinite 1-D chains, illustrating the potential of isonicotinamide in creating structured materials with predictable motifs despite the presence of structurally disruptive molecules like water and methanol. This research highlights the flexibility of isonicotinamide in supramolecular synthesis, offering avenues for developing new materials with specific structural features (Aakeröy et al., 2003).
Medicinal Chemistry and Biological Evaluation
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives have been identified as novel xanthine oxidase inhibitors, showcasing the application of isonicotinamide derivatives in designing potent enzyme inhibitors. This discovery is significant for developing new therapeutic agents, particularly in treating conditions like gout by inhibiting xanthine oxidase activity. The structure-based drug design approach led to the identification of compounds with enhanced potency and improved interaction with target enzymes, demonstrating the role of isonicotinamide derivatives in medicinal chemistry (Zhang et al., 2019).
Herbicidal Activity
The synthesis and assessment of 1,2-isoxazoline derivatives related to isonicotinamide have revealed their potent herbicidal activity, especially against annual weeds in rice cultivation. This application underscores the versatility of isonicotinamide derivatives in agricultural chemistry, offering new solutions for weed management in crop production. The low mammalian and environmental toxicity of these compounds further supports their potential as safer herbicidal agents (Hwang et al., 2005).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of isonicotinamide derivatives, including their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies contribute to the ongoing search for new antimicrobial agents, particularly in the face of increasing antibiotic resistance. The synthesis and evaluation of isonicotinamide derivatives highlight their relevance in developing novel antimicrobial compounds with potential therapeutic applications (Dhore & Thorat, 2012).
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(19-17-13-3-1-2-4-14(13)20-23-17)11-5-7-18-15(9-11)22-12-6-8-24-10-12/h5,7,9,12H,1-4,6,8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGVKBTACPEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

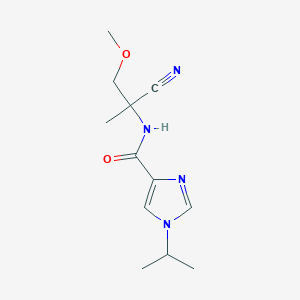
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972471.png)
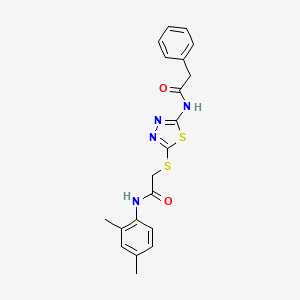
![3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972474.png)
![N-[4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2972476.png)


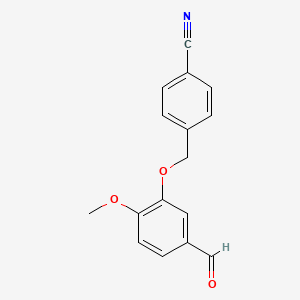
![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)
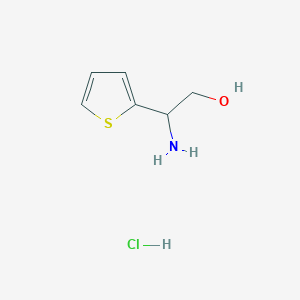
![1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2972487.png)

